

Commercial Suppliers and Technical Guide for m-PEG37-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-PEG37-acid

Cat. No.: B8006584

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For researchers, scientists, and drug development professionals utilizing **m-PEG37-acid**, a comprehensive understanding of its commercial availability and technical specifications is crucial. This guide provides an in-depth overview of commercial suppliers, key quantitative data, and a general experimental protocol for the application of **m-PEG37-acid** in bioconjugation.

m-PEG37-acid is a monofunctional polyethylene glycol (PEG) derivative with a terminal carboxylic acid group. This heterobifunctional linker is widely employed in bioconjugation to modify proteins, peptides, nanoparticles, and other molecules. The PEG spacer enhances the solubility and bioavailability of the conjugated molecule while the carboxylic acid moiety allows for covalent attachment to primary amine groups, forming a stable amide bond.

Commercial Availability

A variety of commercial suppliers offer **m-PEG37-acid**, ensuring its accessibility for research and development purposes. The following table summarizes the key quantitative data from several prominent suppliers.

Supplier	Catalog Number	Purity	Molecular Weight (g/mol)	CAS Number	Physical Form	Storage Conditions
BroadPharm	BP-21901	>95%	1690	125220-94-2	White/off-white solid	-20°C
Conju-Probe	CP-1185	>95%	1690.00	117786-94-4	White solid	0-10°C
Precise PEG	AG-1068	>96%	1690.01	2924199-92-6	Not specified	Not specified
AxisPharm	AP15720	≥95%	1690.01	Not specified	Not specified	Not specified
Vector Labs	QBD-10909	>97%	1690.00	117786-94-4	Not specified	-20°C
Sigma-Aldrich	Not specified	>95% (HPLC)	Not specified	Not specified	Not specified	Not specified
MedchemExpress	HY-133324	95.0%	Not specified	Not specified	Not specified	Not specified

General Experimental Protocol for Amine Coupling

The carboxylic acid group of **m-PEG37-acid** can be activated to react with primary amines on a target molecule. A common method involves the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

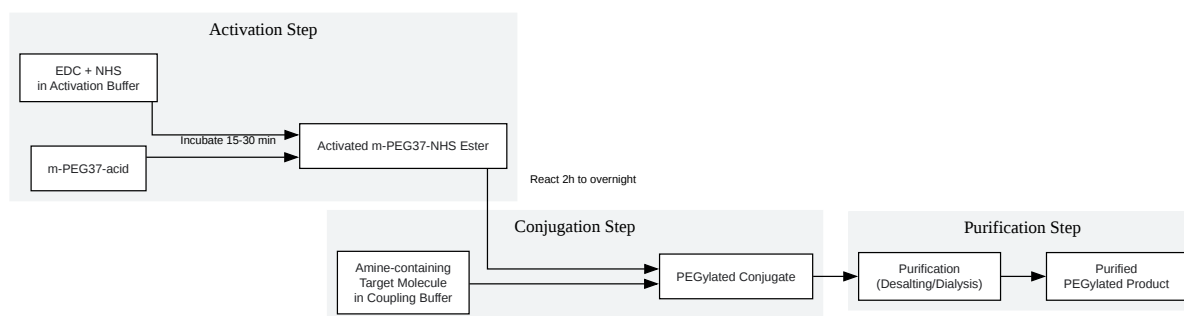
Materials:

- **m-PEG37-acid**
- Target molecule with primary amine groups (e.g., protein, peptide)
- Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

- Coupling Buffer: PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.4) or borate buffer (50 mM, pH 8.5)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Quenching solution (e.g., hydroxylamine)
- Desalting column or dialysis cassette for purification

Procedure:

- Dissolve **m-PEG37-acid**: Dissolve **m-PEG37-acid** in the Activation Buffer to a desired concentration.
- Activate Carboxylic Acid: Add a molar excess of EDC and NHS to the **m-PEG37-acid** solution. The exact molar ratio should be optimized for the specific application. Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
- Prepare Target Molecule: Dissolve the amine-containing target molecule in the Coupling Buffer.
- Conjugation Reaction: Add the activated **m-PEG37-acid** solution to the target molecule solution. The reaction is typically carried out at room temperature for 2 hours or overnight at 4°C. The optimal reaction time and temperature should be determined empirically.
- Quench Reaction: Add a quenching solution, such as hydroxylamine, to stop the reaction and hydrolyze any unreacted NHS-ester.
- Purification: Remove excess reagents and byproducts by desalting, dialysis, or chromatography to obtain the purified PEGylated conjugate.

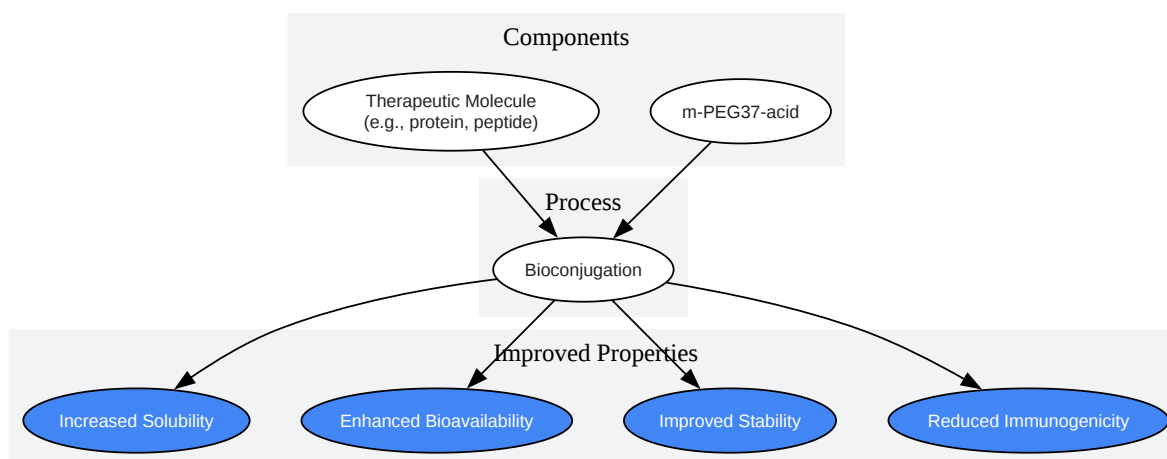


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General workflow for bioconjugation using **m-PEG37-acid**.

Signaling Pathway and Logical Relationships

The primary role of **m-PEG37-acid** is as a linker in bioconjugation, rather than involvement in a specific signaling pathway. Its logical relationship in drug development is to improve the pharmacokinetic and pharmacodynamic properties of a therapeutic molecule.



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Logical relationship of **m-PEG37-acid** in enhancing drug properties.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com